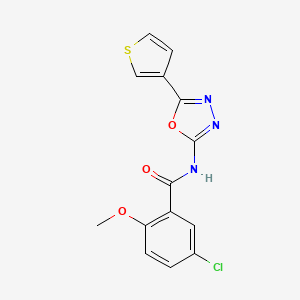

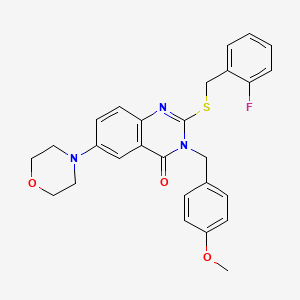

5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of compounds with the 1,3,4-oxadiazole ring, such as "5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide," are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmaceuticals. Compounds featuring the 1,3,4-oxadiazole moiety have been explored for their potential antimicrobial, anticancer, and anti-inflammatory properties among others.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves cyclization reactions of appropriate precursors. For instance, compounds with the 1,3,4-oxadiazole structure have been synthesized from carbohydrazides by cyclization, often using phosphorous oxychloride or other dehydrating agents in the presence of base and solvent (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using X-ray crystallography, demonstrating specific crystal packing and hydrogen bonding patterns. For example, the structural analysis of a compound with a similar 1,3,4-oxadiazolyl moiety revealed crystallization in the monoclinic space group and the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between aromatic rings (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives often involves interactions with nucleophiles or electrophiles at various positions of the heterocyclic ring, enabling further functionalization or transformation into other heterocyclic systems. The presence of substituents on the oxadiazole ring or linked phenyl rings can significantly affect the compound's reactivity and potential for further chemical modifications.

Physical Properties Analysis

The physical properties, including melting points, solubility in various solvents, and crystalline forms, are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the oxadiazole ring and the benzamide moiety.

Chemical Properties Analysis

Chemical properties, such as acidity or basicity, reactivity towards specific reagents, and stability under various conditions, are influenced by the electronic structure of the oxadiazole ring and the substituents attached to it. The electrophilic and nucleophilic centers within the molecule dictate its participation in chemical reactions, including its potential biological activity.

- Synthesis and characterization of oxadiazole derivatives with potential biological activities (Rai et al., 2009).

- Structural analysis through X-ray crystallography to determine the molecular arrangement and interactions (Sharma et al., 2016).

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c1-20-11-3-2-9(15)6-10(11)12(19)16-14-18-17-13(21-14)8-4-5-22-7-8/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIGLQLSNCUDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)